molecular formula C26H21ClFN3O4S B2698285 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-94-3

2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2698285
CAS No.: 1113134-94-3
M. Wt: 525.98
InChI Key: BIIDWFVNUMGNBS-UHFFFAOYSA-N
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Description

2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H21ClFN3O4S and its molecular weight is 525.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound falls within the broader category of quinazoline derivatives, which have been extensively studied for their antimicrobial properties. Quinazolinones, in general, have shown promising results in combating various bacterial and fungal infections. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which are structurally related to the compound , highlight the potential of these molecules as antibacterial and antifungal agents. These synthesized compounds were tested against a range of pathogens, demonstrating their efficacy in inhibiting microbial growth (N. Patel & S. D. Patel, 2010).

Another study elaborated on the antimicrobial activity of quinazolinone derivatives, showcasing their effectiveness against both gram-positive and gram-negative bacteria as well as fungal species. The structure-activity relationship analysis provided insights into the molecular features contributing to their antimicrobial potency (N. Desai, A. Dodiya, & P. N. Shihora, 2011).

Antitubercular Activity

The fight against tuberculosis (TB) has also benefited from the exploration of quinazoline derivatives. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity, offering new avenues for TB treatment. These compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating their potential as antitubercular agents with low cytotoxicity profiles (Sandeep Kumar Marvadi et al., 2020).

Anticonvulsant and Antimicrobial Activities

Further research into thioxoquinazolinone derivatives has unveiled their dual potential as antimicrobial and anticonvulsant agents. A series of novel derivatives were synthesized and evaluated, showing broad-spectrum activity against various bacterial and fungal pathogens. Additionally, some compounds exhibited potent anticonvulsant activity, underscoring the versatility of quinazolinone derivatives in medicinal chemistry (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O4S/c1-35-12-11-29-24(33)17-5-10-21-22(14-17)30-26(31(25(21)34)20-8-6-19(28)7-9-20)36-15-23(32)16-3-2-4-18(27)13-16/h2-10,13-14H,11-12,15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDWFVNUMGNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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